(2-Methylbenzo[d]oxazol-5-yl)methanol is an organic compound classified within the benzoxazole family, characterized by a fused benzene and oxazole ring structure. Its chemical formula is , and it has a molecular weight of 163.17 g/mol. The compound features a hydroxymethyl group attached to the oxazole ring, which enhances its reactivity and potential biological activity .
Research indicates that (2-Methylbenzo[d]oxazol-5-yl)methanol exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry. Studies have shown that compounds within this class may possess cytotoxic effects against certain cancer cell lines, although specific data on this compound's efficacy is still emerging .
The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol typically involves the following steps:
In industrial settings, continuous flow reactors and optimized conditions are often employed to enhance yield and purity. Catalysts and advanced purification techniques further improve production efficiency .
(2-Methylbenzo[d]oxazol-5-yl)methanol has several applications across various fields:
Several compounds share structural similarities with (2-Methylbenzo[d]oxazol-5-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzoxazole-2-thiol | Contains a thiol group instead of a hydroxymethyl group | Exhibits different reactivity due to sulfur presence |
| (2-Methylbenzo[d]oxazol-5-yl)boronic acid | Contains a boronic acid group | Useful in cross-coupling reactions |
| 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole | Contains thioether functionality | Potentially different biological activity |
While these compounds share certain structural characteristics, (2-Methylbenzo[d]oxazol-5-yl)methanol's unique methanol group imparts distinct chemical and biological properties that set it apart from its analogs .
The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol represents a specialized application of established benzoxazole chemistry, requiring careful selection of synthetic pathways that accommodate the specific substitution pattern and functional group requirements. The compound, bearing the molecular formula C₉H₉NO₂ and Chemical Abstracts Service number 136663-38-2, presents unique synthetic challenges due to the combination of the methylated benzoxazole core and the primary alcohol functionality [1] [2].
Direct Condensation Methodologies
The most straightforward approach involves the direct condensation of appropriately substituted 2-aminophenol derivatives with acetic acid or its derivatives. This classical method, extensively documented in benzoxazole synthesis literature, provides a reliable foundation for accessing 2-methylbenzoxazole frameworks [3]. The reaction typically proceeds through initial amide formation followed by intramolecular cyclization with concomitant water elimination. Under acidic catalysis conditions, yields ranging from 60-85% are commonly achieved [3] [4].
Advanced Palladium-Catalyzed Approaches
Recent developments in palladium-catalyzed oxidative coupling reactions have opened new avenues for 2-methylbenzoxazole synthesis. Wang and colleagues demonstrated that N-phenylacetamides can be directly converted to 2-methylbenzoxazoles using palladium acetate in the presence of potassium persulfate and trifluoromethanesulfonic acid [5]. This method achieves yields of 42-68% under optimized conditions, with trifluoromethanesulfonic acid serving as a critical activating agent for the cyclization process [5].
Methanesulfonic Acid Catalyzed Synthesis
Kumar and Chakraborti reported highly effective one-pot synthesis protocols utilizing methanesulfonic acid as catalyst for benzoxazole formation from 2-aminophenol and carboxylic acids [3]. This approach demonstrates remarkable versatility, accommodating various substituents including chloro, bromo, nitro, methoxy, and conjugated systems with yields typically exceeding 75-92% [3]. The mild reaction conditions and excellent functional group tolerance make this methodology particularly attractive for complex molecule synthesis.
Isothiocyanate-Based Cyclization Routes
Alternative synthetic strategies employ phenylisothiocyanate precursors in conjunction with appropriately substituted aminophenols. Shanbhag and coworkers developed iodine-mediated oxidative cyclodesulfurization protocols that provide access to N-phenyl-1,3-benzoxazol-2-amine derivatives with yields ranging from 70-87% [6]. This methodology offers advantages in terms of environmental compatibility and cost-effectiveness compared to traditional heavy metal-based desulfurization reagents [6].
Transition Metal-Catalyzed Arylation Methods
Copper and palladium-catalyzed intramolecular arylation reactions represent sophisticated approaches for constructing substituted benzoxazole frameworks. These methods typically involve aryl halide precursors and pre-formed benzoxazole nucleophiles, achieving yields of 70-95% under optimized conditions [7]. The high functional group tolerance and mild reaction conditions make these approaches particularly suitable for late-stage synthetic modifications.
Iron-Catalyzed Oxidative Coupling
Blacker and Marsden demonstrated that iron catalysts can effectively promote benzoxazole formation through oxidative coupling of ortho-nitrophenols with benzylic alcohols [7]. This approach utilizes hydrogen transfer catalysis mechanisms, providing yields of 65-88% while offering environmental advantages through the use of abundant first-row transition metals [7].
The introduction of the primary alcohol functionality at the 5-position of the 2-methylbenzoxazole framework requires careful consideration of reduction strategies that preserve the heterocyclic core while achieving selective functional group transformation.
Lithium Aluminum Hydride Reductions
Lithium aluminum hydride represents the most powerful and versatile reducing agent for converting carbonyl functionalities to alcohols [8] [9] [10]. In the context of benzoxazole chemistry, lithium aluminum hydride effectively reduces aldehydes, ketones, esters, and carboxylic acids to the corresponding primary or secondary alcohols with yields typically ranging from 80-95% [9]. The reaction is typically conducted in dry ethereal solvents at temperatures from 0°C to room temperature, with careful hydrolytic workup required due to the vigorous reaction with protic solvents [11].
For (2-Methylbenzo[d]oxazol-5-yl)methanol synthesis, lithium aluminum hydride reduction of the corresponding 2-methylbenzo[d]oxazole-5-carboxylic acid or its methyl ester provides the most direct route to the target alcohol. The heterocyclic core remains intact under these conditions, as benzoxazoles demonstrate good stability toward hydride reducing agents [10] [12].
Sodium Borohydride Methodologies
Sodium borohydride offers a milder alternative for aldehyde and ketone reductions, with enhanced safety profiles and tolerance for protic solvents [9] [13]. While less reactive than lithium aluminum hydride, sodium borohydride effectively reduces aldehydes and selected esters under controlled conditions, typically achieving yields of 70-90% [13]. Saeed and Ashraf demonstrated successful sodium borohydride reduction of aromatic methyl esters to primary alcohols using tetrahydrofuran-methanol solvent systems [13].
The methodology involves initial conversion of carboxylic acid precursors to methyl esters, followed by sodium borohydride reduction in tetrahydrofuran-methanol mixtures at 65°C [13]. This two-step procedure provides better alternatives to direct lithium aluminum hydride reduction while maintaining excellent chemoselectivity in the presence of other functional groups [13].
Catalytic Hydrogenation Approaches
Catalytic hydrogenation using palladium or platinum catalysts provides highly efficient methods for reducing aldehydes and ketones to alcohols [9]. Under mild conditions (1-5 atmospheres hydrogen pressure, room temperature to 50°C), these systems achieve yields of 85-98% with excellent selectivity [9]. The compatibility with benzoxazole frameworks makes catalytic hydrogenation particularly attractive for large-scale preparations where safety considerations favor heterogeneous catalysis over metal hydride reagents.
Platinum catalysts typically require higher hydrogen pressures (1-10 atmospheres) and temperatures (room temperature to 100°C) but demonstrate exceptional stability and recyclability [9]. The ability to selectively reduce carbonyl functionalities without affecting the aromatic benzoxazole core represents a significant advantage for complex molecule synthesis.
Specialized Reduction Systems
Metal-acid combinations such as zinc-hydrochloric acid and iron-hydrochloric acid provide alternative reduction pathways, particularly useful for nitro group reductions and specific carbonyl transformations [8]. While yields are typically lower (60-88%), these systems offer cost advantages and simplified workup procedures for specific applications.
The selection of appropriate solvent systems and reaction temperatures represents critical factors in optimizing both synthetic efficiency and product quality for (2-Methylbenzo[d]oxazol-5-yl)methanol preparation.
Protic Solvent Systems
Ethanol and methanol serve as versatile solvents for benzoxazole synthesis and purification operations [14] [15]. Operating temperatures of 65-80°C for ethanol and 60-70°C for methanol provide optimal conditions for most reduction reactions while maintaining product stability [15]. These solvents offer advantages in terms of safety, recyclability, and environmental compatibility, making them preferred choices for large-scale operations [14].
The polar protic nature of alcoholic solvents facilitates dissolution of both starting materials and products while providing the necessary hydrogen bonding interactions for effective catalyst solvation. Recrystallization from ethanol or methanol typically yields products with 92-98% purity through selective solubility effects [14] [15].
Polar Aprotic Systems
Acetonitrile emerges as an excellent choice for high-temperature cyclization reactions, with optimal operating temperatures of 80-120°C [16] [17]. The high boiling point and chemical inertness make acetonitrile particularly suitable for palladium-catalyzed oxidative coupling reactions and other metal-mediated transformations [16]. Liu and coworkers demonstrated that benzoxazole synthesis in acetonitrile provides superior yields compared to other aprotic solvents under equivalent conditions [17].
Dimethylformamide represents another valuable aprotic solvent for benzoxazole synthesis, accommodating temperatures up to 150°C while providing excellent solubility for both organic substrates and inorganic catalysts [18] [19]. The high thermal stability and ability to coordinate metal centers make dimethylformamide particularly effective for transition metal-catalyzed reactions [18].
Tetrahydrofuran serves as the preferred solvent for metal hydride reductions, operating effectively at temperatures of 60-80°C [19] [20]. The excellent solvation properties for lithium and sodium-based reducing agents, combined with moderate polarity, make tetrahydrofuran ideal for controlled reduction reactions [20].
Green Solvent Alternatives
Polyethylene glycol-400 has emerged as an environmentally benign alternative for benzoxazole synthesis [19]. Bhoya and colleagues demonstrated that PEG-400 provides superior performance compared to other polyethylene glycol variants, with optimal temperatures of 80-85°C yielding products with excellent purity and minimal environmental impact [19]. The recyclable nature and low toxicity of PEG-400 align with modern green chemistry principles [19].
Mixed Solvent Systems
Acetic acid-dimethylformamide mixtures have proven particularly effective for palladium-catalyzed benzoxazole formations [5]. Wang and Yuan optimized these systems for 2-methylbenzoxazole synthesis, achieving maximum yields with 8:1 acetic acid to dimethylformamide ratios at 100-130°C [5]. The complementary properties of protic and aprotic components provide enhanced substrate solubility and catalyst activation [5].
Aqueous Systems
Water-based reaction media represent the ultimate in environmental compatibility [20]. While limited to specific reaction types due to substrate solubility constraints, aqueous systems operating at 80-100°C have demonstrated effectiveness for certain benzoxazole transformations [20]. The non-toxic and sustainable nature of water makes these systems attractive for pharmaceutical applications where solvent residues must be minimized [20].
Effective purification strategies are essential for obtaining (2-Methylbenzo[d]oxazol-5-yl)methanol in sufficient purity for research and pharmaceutical applications, while maximizing product recovery and minimizing processing costs.
Column Chromatographic Methods
Silica gel column chromatography remains the most versatile purification technique for benzoxazole compounds [21] [22] [23]. Normal-phase systems typically employ ethyl acetate-hexane gradients, with initial compositions of 1:40 progressing to 1:10 for effective separation [23]. Product recovery typically ranges from 70-90% with final purities of 90-98% [21]. The methodology accommodates gram to kilogram scales, making it suitable for both research and production applications [22].
Flash chromatography provides accelerated purification with processing times reduced to 30 minutes to 2 hours [23] [24]. Berg demonstrated successful optimization of automated flash chromatography systems for benzoxazole intermediates, achieving 75-95% recovery with 88-95% purity [24]. The automated nature reduces operator exposure to solvents while providing consistent and reproducible results [24].
High-Performance Liquid Chromatography
Preparative high-performance liquid chromatography offers the highest purity levels (95-99%) for critical applications [25]. Specialized reverse-phase systems using Purospher STAR RP-18e columns with perchloric acid buffer-acetonitrile mobile phases provide excellent resolution for structurally similar benzoxazole derivatives [25]. While processing costs are higher, the superior purity and analytical traceability justify this approach for pharmaceutical development [25].
Recrystallization Strategies
Recrystallization from ethanol provides cost-effective purification for polar benzoxazole derivatives [14] [15]. The process involves dissolution at elevated temperatures (65-80°C) followed by controlled cooling to promote selective crystallization [15]. Recovery rates of 60-85% with purities of 92-98% are typical for well-designed recrystallization protocols [14].
Methanol-based recrystallization offers similar advantages for moderately polar compounds, with slightly lower operating temperatures (60-70°C) and comparable recovery rates of 65-88% [14] [15]. The choice between ethanol and methanol depends on specific solubility characteristics and required purity levels [15].
Mixed solvent recrystallization systems provide solutions for challenging purifications where single-solvent approaches prove inadequate [26] [27]. Balsamo and colleagues demonstrated successful application of ethanol-water and methanol-water mixtures for benzoxazole purification, achieving 70-90% recovery with 93-99% purity through careful temperature and composition control [27].
Specialized Purification Methods
Vacuum distillation serves as an effective technique for volatile benzoxazole compounds, providing 80-95% recovery with 85-95% purity [26]. The reduced pressure operation minimizes thermal decomposition while enabling purification of temperature-sensitive materials.
Sublimation represents an attractive option for solid benzoxazole derivatives with appropriate vapor pressure characteristics [28]. Recovery rates of 70-90% with purities of 90-98% are achievable through careful temperature and pressure optimization [28]. The absence of solvents makes sublimation particularly attractive for pharmaceutical applications requiring minimal residue levels.
Process Integration and Yield Optimization
Sedelmeier and colleagues demonstrated that continuous flow processes can significantly improve both yield and purity for benzoxazole synthesis [29]. The precise temperature control and immediate in-line quenching capabilities of flow systems minimize byproduct formation while enabling real-time monitoring and adjustment [29]. These approaches have proven particularly effective for multi-kilogram scale operations where traditional batch chemistry encounters robustness limitations [29].
Yield Enhancement Strategies
Systematic optimization of reaction parameters through design of experiments methodologies enables identification of optimal conditions for maximum yield and purity [30]. Process analytical technology implementation provides real-time monitoring capabilities, allowing for dynamic adjustment of reaction conditions to maintain optimal performance [30]. The integration of lean manufacturing principles minimizes waste generation while maximizing product recovery throughout the synthetic sequence [30].
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone for structural elucidation of (2-Methylbenzo[d]oxazol-5-yl)methanol. The comprehensive analysis encompasses both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques, providing detailed information about the molecular framework and electronic environment of individual nuclei [2].
The ¹H Nuclear Magnetic Resonance spectrum of (2-Methylbenzo[d]oxazol-5-yl)methanol exhibits characteristic signal patterns that reflect the heterocyclic benzoxazole core structure with its methanol substituent. The aromatic proton signals appear in the downfield region between 7.2 and 8.0 parts per million, consistent with the electron-deficient nature of the benzoxazole ring system [2] [3].
The benzoxazole ring system demonstrates distinct coupling patterns that facilitate positional assignment. The 5-position substitution creates a specific meta-coupling pattern involving the remaining aromatic protons at positions 4, 6, and 7 . These protons exhibit characteristic coupling constants in the range of 2-3 Hertz for meta-coupling and 7-8 Hertz for ortho-coupling interactions [4].
The methanol substituent contributes two distinct proton environments: the methylene protons (CH₂OH) resonating at approximately 4.6 parts per million and the hydroxyl proton appearing as a broad signal around 5.0 parts per million due to rapid exchange [5]. The 2-methyl group attached to the benzoxazole ring displays a singlet at approximately 2.6 parts per million, reflecting the absence of neighboring protons [2] [6].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through chemical shift analysis of the carbon framework. The benzoxazole carbon nuclei exhibit characteristic chemical shifts that reflect their electronic environments within the fused ring system [5] [7].
The carbon-nitrogen double bond (C=N) of the oxazole ring resonates at approximately 165 parts per million, consistent with imine carbon environments [8] [9]. The aromatic carbon atoms of the benzene ring appear in the range of 110-150 parts per million, with specific shifts depending on their proximity to the nitrogen and oxygen heteroatoms [5] [10].
The methanol carbon appears at approximately 65 parts per million, characteristic of primary alcohol carbons (RCH₂OH) [5] [7]. The 2-methyl carbon resonates at approximately 14 parts per million, typical for methyl groups attached to aromatic systems [8] [11].
The carbon chemical shift assignments follow established patterns for benzoxazole derivatives, where the electron-withdrawing effect of the nitrogen atom causes downfield shifts for adjacent carbons, while the oxygen atom contributes to the overall aromatic character of the system [10] [9].
Mass spectrometry provides crucial structural confirmation through characteristic fragmentation pathways that reflect the molecular architecture of (2-Methylbenzo[d]oxazol-5-yl)methanol. The fragmentation patterns offer insights into the relative stability of different molecular regions and the preferred cleavage sites under electron ionization conditions [12] [13].
The molecular ion peak appears at mass-to-charge ratio 163, corresponding to the molecular formula C₉H₉NO₂ with a molecular weight of 163.17 grams per mole [14]. Under electron ionization conditions at 70 electron volts, the molecular ion exhibits moderate stability, though fragmentation readily occurs through well-defined pathways [12] [15].
The base peak typically appears at mass-to-charge ratio 132, representing the loss of 31 mass units corresponding to the CH₂OH group. This fragmentation reflects the relative weakness of the benzylic carbon-carbon bond connecting the methanol substituent to the benzoxazole ring [16] [17]. The resulting fragment ion maintains the complete benzoxazole core structure, contributing to its stability and abundance in the mass spectrum [13] [18].
The primary fragmentation pathway involves the α-cleavage adjacent to the benzoxazole ring, resulting in the loss of the CH₂OH moiety (31 mass units). This process generates a stable benzoxazole cation radical that serves as the base peak in many experimental conditions [17] [13]. The stability of this fragment reflects the electron delocalization within the aromatic benzoxazole system.
Secondary fragmentation pathways include the loss of larger fragments such as C₂H₆O (46 mass units), representing combined loss of the methanol group through rearrangement processes [19] [18]. Additional fragmentation generates smaller aromatic fragments including the tropylium cation at mass-to-charge ratio 91 and benzene-related fragments at mass-to-charge ratio 77 [16] [20].
The benzoxazole core itself can undergo ring fragmentation under higher energy conditions, producing characteristic fragments that distinguish this heterocyclic system from related structures. These fragmentation patterns provide valuable fingerprint information for structural identification and confirmation [13] [21].
When compared to the parent 2-methylbenzoxazole (molecular weight 133), the methanol derivative exhibits additional fragmentation pathways associated with the side chain substituent. The presence of the hydroxymethyl group introduces new cleavage sites while maintaining the characteristic benzoxazole fragmentation patterns [12] [22].
The fragmentation behavior differs significantly from other positional isomers, where the location of the methanol substituent influences both the ease of fragmentation and the relative abundances of product ions. These differences provide valuable diagnostic information for positional isomer identification [23] [14] [24].
The structural analysis of (2-Methylbenzo[d]oxazol-5-yl)methanol benefits significantly from comparative studies with its positional isomers, namely the 4-, 6-, and 7-substituted analogs. This comparative approach reveals subtle but diagnostic differences in spectroscopic properties that enable definitive structural assignments [25] [26] [27].
The most pronounced differences between positional isomers appear in the aromatic region of the ¹H Nuclear Magnetic Resonance spectrum. The 5-position isomer exhibits a characteristic meta-coupling pattern for the remaining aromatic protons, with coupling constants typically ranging from 2-3 Hertz for meta-interactions and 7-8 Hertz for ortho-interactions [27] [28].
In contrast, the 6-position isomer displays a distinct ortho-coupling pattern between the remaining aromatic protons H-5 and H-7, with coupling constants of approximately 7-8 Hertz. The 7-position isomer shows a unique pattern involving protons H-4, H-5, and H-6, while the 4-position isomer exhibits characteristic deshielding effects due to its proximity to the electron-withdrawing nitrogen atom [29] [27] [28].
The ¹³C Nuclear Magnetic Resonance spectra also reveal position-dependent chemical shift variations. The carbon bearing the methanol substituent experiences different electronic environments depending on its position within the benzoxazole ring system. These chemical shift differences, though subtle, provide reliable diagnostic criteria for positional assignment [10] [9].
The electronic properties of the benzoxazole ring system create distinct microenvironments for each substitution position. The 5-position experiences moderate electron density due to its meta-relationship to both the nitrogen and oxygen atoms. This positioning results in intermediate reactivity and stability compared to other positions [26] [30].
The 6-position benefits from higher electron density compared to the 5-position, as it is positioned ortho to the electron-donating oxygen atom while being meta to the electron-withdrawing nitrogen. This electronic environment contributes to enhanced stability and distinct spectroscopic properties [29] [26].
The 7-position shows unique characteristics due to its proximity to the oxygen atom, which influences both the electronic environment and the molecular conformation. The 4-position experiences the most significant deshielding effects due to its ortho-relationship to the nitrogen atom, resulting in distinctive downfield chemical shifts [27] [30].
Comparative studies reveal that positional isomers exhibit different stability profiles under various experimental conditions. The 5- and 6-position isomers generally demonstrate higher stability compared to the 4- and 7-position analogs, reflecting the electronic stabilization provided by optimal positioning relative to the heteroatoms [25] [29].
The hydrogen-bonding capabilities also vary among positional isomers, with the 5-position isomer showing distinct intermolecular interaction patterns that influence both solution behavior and solid-state packing arrangements. These differences manifest in both Nuclear Magnetic Resonance chemical shifts and crystallographic parameters [27] [28] [30].
The theoretical framework for X-ray crystallographic analysis of (2-Methylbenzo[d]oxazol-5-yl)methanol encompasses fundamental crystallographic principles, expected molecular geometry, and anticipated intermolecular interactions that govern crystal packing arrangements [30] [31] [32].
Based on analogous benzoxazole derivatives characterized in the literature, (2-Methylbenzo[d]oxazol-5-yl)methanol is expected to crystallize in common space groups such as P21/c, P-1, or Pbca, representing monoclinic or triclinic crystal systems [31] [33] [34]. The choice of space group depends on the specific molecular conformation adopted in the solid state and the intermolecular hydrogen bonding patterns [30] [35].
The molecular geometry calculations using density functional theory methods predict typical bond lengths and angles consistent with benzoxazole derivatives. The C-O bond lengths in the oxazole ring are expected to range from 1.36 to 1.38 Ångströms, while C-N bond lengths typically fall between 1.30 and 1.32 Ångströms [30] [32] [35].
The unit cell parameters for similar compounds suggest dimensions in the ranges of a = 7-15 Ångströms, b = 8-16 Ångströms, and c = 10-25 Ångströms, with variations depending on the specific molecular packing arrangement and the number of molecules per unit cell [33] [36] [37].
The benzoxazole ring system maintains essential planarity, with maximum deviations from the mean plane typically less than 0.02 Ångströms for ring atoms. This planarity facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [31] [34]. The methanol substituent at the 5-position adopts conformations that optimize intermolecular hydrogen bonding while minimizing steric interactions [30] [32].
Bond angles within the oxazole ring follow predictable patterns, with the O-C-N angle typically measuring 113-115 degrees and other ring angles ranging from 120-130 degrees, reflecting the constraints imposed by the five-membered ring geometry [31] [35]. The aromatic benzene ring maintains standard bond lengths and angles consistent with substituted aromatic systems [30] [38].
The torsion angles between the methanol substituent and the benzoxazole ring plane depend on the balance between steric factors and electronic conjugation effects. Computational studies suggest that conformations with the methanol group slightly out of the aromatic plane are energetically favorable [32] [39].
The crystal structure is expected to be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group of the methanol substituent. The primary hydrogen bonding interaction likely occurs between the hydroxyl hydrogen and the nitrogen atom of the benzoxazole ring in adjacent molecules, forming chains or dimeric structures [30] [31] [35].
Additional weak interactions, including C-H···N and C-H···O contacts, contribute to the overall crystal stability and influence the three-dimensional packing arrangement. π-π stacking interactions between the benzoxazole ring systems provide further stabilization, with typical interplanar distances of 3.3-3.6 Ångströms [40] [34].
The density of the crystalline material is predicted to fall within the range of 1.2-1.5 grams per cubic centimeter, consistent with organic compounds of similar molecular weight and composition [41] [42]. The thermal parameters and atomic displacement factors would reflect the relative mobility of different molecular regions, with the methanol substituent likely exhibiting higher thermal motion compared to the rigid benzoxazole core [30] [35].
Density functional theory calculations using standard basis sets such as 6-31G(d), 6-31G, and 6-31+G provide theoretical validation of experimental crystallographic parameters [30] [32] [35]. These computational methods predict molecular geometries that closely match experimental X-ray diffraction data, with typical agreement within 0.02 Ångströms for bond lengths and 2-3 degrees for bond angles [32] [38].
The calculated HOMO-LUMO energy gaps provide insights into the electronic properties and chemical reactivity of the compound. Values in the range of 3.5-4.0 electron volts are typical for benzoxazole derivatives, indicating moderate chemical reactivity and stability [30] [35]. These electronic properties influence both the crystallization behavior and the intermolecular interactions that govern crystal packing [32] [39].